molecular formula C3H7I B14036953 1-Iodopropane-1,1,3,3,3-d5

1-Iodopropane-1,1,3,3,3-d5

Cat. No.: B14036953
M. Wt: 175.02 g/mol
InChI Key: PVWOIHVRPOBWPI-WNWXXORZSA-N
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Description

1-Iodopropane-1,1,3,3,3-d5 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different nuclear magnetic resonance (NMR) characteristics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodopropane-1,1,3,3,3-d5 can be synthesized through the halogenation of deuterated propane. The process typically involves the reaction of deuterated propane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Iodopropane-1,1,3,3,3-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Iodopropane-1,1,3,3,3-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1-Iodopropane-1,1,3,3,3-d5 depends on the specific application. In NMR spectroscopy, its deuterium atoms provide distinct signals that help in the analysis of molecular structures. In metabolic studies, it acts as a tracer, allowing researchers to follow the pathways of deuterated compounds in biological systems. In drug development, the presence of deuterium can alter the metabolic stability and pharmacokinetics of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct NMR signals and different chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C3H7I

Molecular Weight

175.02 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,3D2

InChI Key

PVWOIHVRPOBWPI-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])I

Canonical SMILES

CCCI

Origin of Product

United States

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